Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate
Description
Properties
IUPAC Name |
methyl 4-(6-cyanopyridin-3-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-18-14(17)10-2-5-12(6-3-10)19-13-7-4-11(8-15)16-9-13/h2-7,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZUEOIEROZWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
Given the lack of specific details for methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate, a general approach can be outlined based on similar compounds:
Synthesis of 6-Cyanopyridin-3-yl Component :
- Start with a pyridine derivative.
- Introduce the cyano group using a suitable method (e.g., palladium-catalyzed cyanation).
- Activate the pyridine ring for coupling (e.g., by introducing a halide).
Synthesis of Methyl 4-Hydroxybenzoate :
- Esterify 4-hydroxybenzoic acid with methanol.
-
- Use a suitable coupling method (e.g., Williamson ether synthesis) to combine the pyridine and benzoate components.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Cyanation of Pyridine | Pyridine derivative, cyanide source (e.g., NaCN), palladium catalyst | Solvent like toluene or DMF, temperature around 100°C | Requires careful handling due to cyanide toxicity |
| Esterification of 4-Hydroxybenzoic Acid | 4-Hydroxybenzoic acid, methanol, acid catalyst (e.g., HCl or H2SO4) | Reflux in methanol | Simple esterification reaction |
| Coupling Reaction | Activated pyridine, methyl 4-hydroxybenzoate, base (e.g., NaOH or K2CO3) | Solvent like DMF or DMSO, temperature around 80°C | May require optimization for yield and purity |
Analysis and Characterization
After synthesis, the compound should be purified and characterized using various analytical techniques:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the structure by analyzing proton and carbon signals.
- Mass Spectrometry (MS) : To verify the molecular weight and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and retention time.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Chemistry
In organic chemistry, Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate serves as a crucial building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the development of new compounds with potential applications in pharmaceuticals and materials science.
Biological Research
This compound is being investigated for its biological activities, particularly its interactions with biological macromolecules. Preliminary studies suggest that it may exhibit antibacterial and antifungal properties, making it a candidate for further exploration in drug development .
Medicinal Chemistry
This compound has potential therapeutic applications. It is explored as a lead compound in drug discovery efforts aimed at treating various diseases, including tuberculosis. Its structural modifications have been linked to enhanced biological activity against specific targets, indicating its promise in medicinal chemistry .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further modifications of the compound enhanced its potency, demonstrating the importance of structure-activity relationships in drug design .
Case Study 2: Drug Development for Tuberculosis
Recent research highlighted the urgent need for novel tuberculosis treatments. This compound was tested alongside other compounds for its ability to inhibit Mycobacterium tuberculosis. The findings showed that certain derivatives exhibited improved activity compared to existing treatments, positioning this compound as a promising candidate for further development in anti-TB therapies .
Mechanism of Action
The mechanism of action of Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table compares Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate with four structurally related compounds, highlighting substituent variations, physicochemical properties, and applications:
Key Observations:
Pyriminobac-methyl () employs a dimethoxy-pyrimidine ring, favoring herbicidal activity through acetyl-CoA carboxylase inhibition.
Ester Linkage: Methyl esters (target compound, Compound 26) are more hydrolytically stable than ethyl or propanoate esters (e.g., haloxyfop-methyl), impacting environmental persistence .
Research Findings
- Compound 26 (): Exhibits a higher molecular weight (377.0 vs. 254.24) and melting point (147–148°C), attributed to its bulky thienopyrimidine core. Its LC-MS data ([M+H]+ = 377.0) confirms stability under analytical conditions.
- Pyriminobac-methyl (): Demonstrated herbicidal efficacy at low concentrations (0.1–1.0 kg/ha), linked to its pyrimidine moiety’s interaction with plant enzymes.
Biological Activity
Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate, a compound with the chemical formula C13H12N2O3, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a cyanopyridine group. The presence of the pyridine ring is significant as it is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, compounds with similar structures have been reported to show effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This compound's potential as an antimicrobial agent could be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Strains | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus, E. coli | TBD |
| Substituted Pyridine Derivative | B. subtilis, C. albicans | 2.18–3.08 μM |
| 4-Chloro Benzoate | K. pneumoniae, P. aeruginosa | TBD |
Antiviral Activity
In addition to antimicrobial properties, there is emerging evidence that this compound may possess antiviral activities. Pyridine derivatives have been shown to inhibit viral replication by interfering with viral entry or replication processes. Research into the specific antiviral mechanisms of this compound is ongoing .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. It may act as an inhibitor or modulator, altering the activity of these targets and leading to subsequent biological responses.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various pyridine derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, emphasizing the importance of the cyanopyridine moiety in enhancing antimicrobial efficacy .
- Antiviral Activity Research : Preliminary investigations into the antiviral properties of pyridine derivatives suggest that they may inhibit viral enzymes critical for replication. Further studies are required to elucidate the specific pathways involved in this inhibition and confirm the efficacy of this compound against specific viruses.
Q & A
Basic Research Questions
Q. What are common synthetic routes for Methyl 4-[(6-cyanopyridin-3-yl)oxy]benzoate?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or Mitsunobu coupling. For example, the pyridinyl-oxy-benzoate scaffold can be constructed by reacting 6-cyanopyridin-3-ol with methyl 4-hydroxybenzoate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage. Esterification of the benzoic acid precursor with methanol under acidic catalysis is often employed to introduce the methyl ester group .
Q. How is this compound characterized post-synthesis?
- Methodological Answer : Characterization involves multi-spectral analysis:
- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., δ 3.87 ppm for the methyl ester in DMSO-d₆) .
- LC-MS : To verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity .
- X-ray crystallography : For unambiguous structural confirmation, using programs like SHELXL for refinement .
Advanced Research Questions
Q. How can reaction conditions be optimized for unstable intermediates during synthesis?
- Methodological Answer : Unstable intermediates (e.g., activated pyridinyl derivatives) require controlled conditions:
- Temperature : Maintain ≤45°C to prevent decomposition .
- Stepwise isolation : Use protective groups (e.g., tert-butyl for hydroxyl protection) to stabilize reactive sites .
- In situ monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times dynamically .
Q. How to resolve contradictions in spectral data during structural analysis?
- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or LC-MS fragmentation) are addressed by:
- Cross-validation : Compare experimental data with computational predictions (DFT calculations for NMR shifts) .
- Crystallographic refinement : Use SHELX to resolve ambiguities in bond lengths/angles, especially for stereoisomers .
- Isotopic labeling : For ambiguous proton environments, deuteration or 13C-labeling clarifies assignments .
Q. What are best practices for refining X-ray crystallography data using SHELX?
- Methodological Answer : For high-resolution structures:
- Data collection : Ensure completeness (>95%) and redundancy (>4) to minimize errors .
- SHELXL refinement : Use anisotropic displacement parameters for non-H atoms and constrain H-atoms geometrically.
- Validation : Check R-factors (R1 < 0.05) and residual density maps (≤0.3 eÅ⁻³) to confirm model accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
